2-Aminobut-3-ynoic acid hydrochloride is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, characterized by the presence of an amino group at the second carbon and a hydrochloride group. This compound is notable for its unique structure, which includes a triple bond between the first and second carbon atoms, contributing to its reactivity and potential biological activity. The molecular weight of 2-Aminobut-3-ynoic acid hydrochloride is approximately 135.55 g/mol, and it is often used in various chemical and biological research applications .
Research indicates that 2-Aminobut-3-ynoic acid hydrochloride exhibits significant biological activity, particularly in enzyme inhibition. It has been shown to inhibit cysteine desulfurase and cystathionine gamma-lyase, which play crucial roles in metabolic pathways involving sulfur-containing amino acids. This inhibition can affect various physiological processes, including the synthesis of hydrogen sulfide, an important signaling molecule in biological systems .
The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves:
This method can be adapted for industrial production using continuous flow reactors to enhance yield and purity .
2-Aminobut-3-ynoic acid hydrochloride has several applications across various fields:
Interaction studies have shown that 2-Aminobut-3-ynoic acid hydrochloride can bind to specific molecular targets within biological systems. Its mechanism of action involves inhibiting enzymes that are critical to metabolic pathways, which could lead to therapeutic effects in conditions where these pathways are dysregulated. For instance, its ability to inhibit cystathionine gamma-lyase may have implications in treating diseases associated with altered hydrogen sulfide levels .
Several compounds share structural similarities with 2-Aminobut-3-ynoic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-2-amino-3-butynoic acid | C4H5NO2 | L-enantiomer form; potential antibiotic properties |
| 2-Aminobut-3-enoic acid hydrochloride | C4H8ClNO2 | Contains a double bond; different reactivity profile |
| (R)-2-Aminobut-3-ynoic acid | C4H6ClNO2 | R-enantiomer; varying biological activity |
Each of these compounds exhibits unique characteristics that distinguish them from 2-Aminobut-3-ynoic acid hydrochloride. For instance, while L-2-amino-3-butynoic acid has been explored for its antibiotic properties, 2-Aminobut-3-enolic acid's double bond alters its reactivity compared to its ynoic counterpart. The distinct structural features contribute to their respective biological activities and applications .